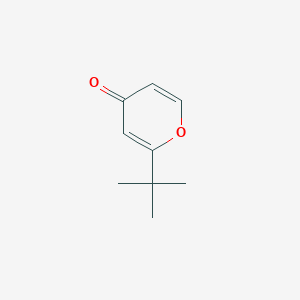

2-tert-butyl-4H-pyran-4-one

Description

Contextualizing Pyranone Derivatives within Contemporary Organic Chemistry

Pyranones, heterocyclic compounds featuring a six-membered ring containing an oxygen atom and a ketone group, represent a significant class of molecules in organic chemistry. smolecule.comnih.gov Specifically, the 4H-pyran-4-one (or γ-pyrone) scaffold is a core structural motif found in numerous natural products and displays a wide array of biological activities. nih.govconsensus.app These frameworks are recognized as valuable building blocks, or synthons, for creating more complex molecules, including various pharmaceuticals, agrochemicals, and materials with unique optical properties. consensus.appresearchgate.net

The reactivity and versatility of the pyranone ring allow it to be a precursor in the synthesis of diverse heterocyclic systems such as pyridinones, quinolines, and fused-ring structures. researchgate.netresearchgate.net The development of novel synthetic methods, from classical condensations to modern catalytic processes, continues to expand the utility of pyranone derivatives in synthetic chemistry. researchgate.netorganic-chemistry.org Their importance is underscored by their application as intermediates in the development of materials like organic light-emitting diodes (OLEDs) and as subjects of study for their potential therapeutic applications. evitachem.com

Structural Elucidation and Key Features of the 2-tert-butyl-6-methyl-4H-pyran-4-one Scaffold

The molecular architecture of 2-tert-butyl-6-methyl-4H-pyran-4-one consists of a 4H-pyran-4-one ring substituted at position 2 with a bulky tert-butyl group and at position 6 with a methyl group. This specific substitution pattern is crucial in defining the compound's chemical and physical properties.

Computational modeling and spectroscopic analysis provide insight into the molecule's structure. Single-crystal X-ray diffraction analysis has shown that the pyran ring has a near-planar arrangement. The stability of the 4-keto form is significant, being energetically favored over its enolic tautomers.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O₂ | nih.gov |

| Molar Mass | 166.22 g/mol | nih.gov |

| CAS Number | 225378-47-2 | nih.gov |

| IUPAC Name | 2-tert-butyl-6-methylpyran-4-one | nih.gov |

Spectroscopic data further confirms the structure. For instance, in ¹H NMR spectroscopy, the compound exhibits characteristic signals, including a singlet for the tert-butyl protons around δ 1.2–1.4 ppm and another for the methyl group protons at δ 2.3–2.5 ppm. The pyranone ring protons typically appear as a doublet. Infrared (IR) spectroscopy shows a strong carbonyl (C=O) stretch at approximately 1670 cm⁻¹.

The tert-butyl group is one of the bulkiest substituents used in organic chemistry and its presence at the C2 position of the pyranone ring profoundly influences the molecule's steric environment and reactivity. nih.govchemrxiv.org This steric bulk creates significant hindrance, which can shield adjacent positions on the ring from chemical attack and affect the molecule's conformational preferences.

The primary effect of the tert-butyl group is steric shielding. This bulkiness directs incoming reagents, particularly large ones, to less hindered positions on the pyranone ring. For example, in electrophilic substitution reactions, the tert-butyl group at C2 directs electrophiles to the C5 position, which is sterically more accessible than the C3 position. Density functional theory (DFT) calculations have confirmed that the activation energy for substitution at C5 is significantly lower than at C3.

The methyl group at the C6 position, while sterically much smaller than the tert-butyl group, also plays a significant role in the reactivity of the molecule. Its influence is both electronic and as a reactive site. Electronically, the methyl group is weakly electron-donating, which can subtly modulate the electron density of the pyranone ring system.

More importantly, the methyl group at C6 is an "active" methyl group. Its protons are acidic enough to be removed by a suitable base, leading to the formation of an enamine intermediate. This reactivity allows for the functionalization of the C6 position. For instance, the compound can undergo an enamination reaction at the active methyl group with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). mdpi.com This transformation introduces a vinyl group at the C6 position, which can then be used in further synthetic steps to build more complex conjugated pyrone systems. mdpi.comresearchgate.net This specific reactivity highlights the role of the C6-methyl group in directing chemical transformations by serving as a handle for further molecular elaboration. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylpyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQDXFURVAGLJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)C=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80731461 | |

| Record name | 2-tert-Butyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74628-14-1 | |

| Record name | 2-tert-Butyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Tert Butyl 4h Pyran 4 One

Established Synthetic Pathways for the 4H-Pyran-4-one Core

The formation of the 4H-pyran-4-one scaffold is a central theme in heterocyclic chemistry, with several reliable pathways developed. These routes typically involve the condensation and subsequent cyclization of acyclic precursors.

Cyclocondensation reactions are a cornerstone for synthesizing the 4H-pyran-4-one core. These reactions involve the joining of two or more molecules to form a ring, often with the elimination of a small molecule like water. The choice of catalyst, whether acidic or basic, can direct the reaction pathway and is crucial for success.

Acid-catalyzed pathways are frequently employed for pyranone synthesis. For instance, the reaction of 1,3-diketone dianions with aldehydes, followed by an acid-promoted cyclization, is an effective strategy for creating substituted 2,3-dihydro-4H-pyran-4-ones. researchgate.net A similar principle applies to the synthesis of the fully unsaturated 4H-pyran-4-one ring. In an acidic environment, a 1,3-dicarbonyl compound such as methyl acetoacetate (B1235776) can react with a suitable diketone partner. The acid catalyst activates the carbonyl groups, facilitating a cascade of condensation and dehydration steps that culminate in the formation of the stable pyranone ring. The use of a Brønsted acid can act as a dual catalyst, activating both carbonyl and alkene moieties in a cascade manner to achieve cycloisomerization. researchgate.net

Base-catalyzed methods offer an alternative route to the 4H-pyran-4-one core. In this approach, a base is used to deprotonate an active methylene (B1212753) compound, generating a nucleophilic enolate. This enolate can then participate in a Michael addition with an α,β-unsaturated ketone, such as methyl vinyl ketone. The resulting intermediate is primed for an intramolecular cyclization and dehydration to yield the pyranone ring. For example, the reaction between ethyl acetoacetate, malononitrile, and an aldehyde in the presence of a base like potassium hydroxide-loaded calcium oxide demonstrates the effectiveness of base catalysis in multicomponent reactions to form 4H-pyran derivatives. growingscience.com The base plays a critical role in facilitating the initial carbon-carbon bond formation, which initiates the cyclization cascade. growingscience.comacs.org

| Approach | Typical Reactants | Catalyst Type | Key Intermediate Step |

|---|---|---|---|

| Acid-Catalyzed | 1,3-Diketones, Aldehydes/Ketones | Brønsted Acid (e.g., HCl) | Acid-activated carbonyl addition |

| Base-Catalyzed | Active Methylene Compounds, α,β-Unsaturated Ketones | Organic or Inorganic Base (e.g., Piperidine, KOH) | Michael addition of enolate |

The Knoevenagel condensation is a powerful tool in the synthesis of 4H-pyran derivatives. This reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base such as an amine. researchgate.net The initial product of the Knoevenagel condensation is an α,β-unsaturated system, which can then undergo a subsequent Michael addition and cyclization in a one-pot, tandem cascade. nih.gov

This multicomponent reaction strategy is highly efficient for building molecular complexity. For the synthesis of 4H-pyran derivatives, an aromatic aldehyde, malononitrile, and a β-ketoester can be combined in the presence of a catalyst like piperidine. nih.gov The reaction sequence is initiated by the Knoevenagel condensation between the aldehyde and malononitrile, followed by the Michael addition of the enolate from the β-ketoester, and concluding with intramolecular cyclization to form the highly substituted 4H-pyran ring. amazonaws.com Various catalysts, including organocatalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), have proven effective in promoting this reaction sequence under mild conditions. amazonaws.comwisdomlib.org

Cyclocondensation Approaches

Optimization and Efficiency Metrics in the Synthesis of 2-tert-butyl-4H-pyran-4-one

Optimizing synthetic routes is crucial for maximizing yield, minimizing reaction time, and ensuring process scalability. Key parameters that are often adjusted include reaction temperature and atmospheric conditions.

Control over reaction conditions is paramount for the successful synthesis of pyranone derivatives. Temperature, in particular, can significantly influence both the reaction rate and the product distribution. For instance, in the enamination of a 2-(tert-butyl)-6-methyl-4H-pyran-4-one derivative, increasing the reaction temperature from 100 °C to 120 °C was studied to improve the reaction outcome. nih.gov However, the thermal stability of the 4H-pyran-4-one ring must be considered, as some derivatives can be susceptible to decomposition at elevated temperatures. smolecule.com

The use of an inert atmosphere, such as nitrogen or argon, is a common practice in organic synthesis to prevent unwanted side reactions with atmospheric oxygen or moisture. researchgate.net For reactions involving sensitive reagents or intermediates, or for compounds that may degrade via oxidation, maintaining an inert atmosphere can be critical for achieving high yields and purity. While many modern multicomponent reactions for 4H-pyrans are robust enough to be performed in open air, specific catalytic systems or sensitive substrates may necessitate the exclusion of air and moisture. researchgate.net

| Parameter | Effect on Reaction | Considerations | Example from Related Syntheses |

|---|---|---|---|

| Temperature | Increases reaction rate. Can influence selectivity and yield. | Potential for thermal decomposition of product or starting materials. | Increasing temperature from 100 °C to 120 °C was explored to optimize enamination of a pyrone derivative. nih.gov |

| Atmosphere | Prevents oxidation and hydrolysis of sensitive reagents/intermediates. | Adds complexity to the experimental setup. May not be necessary for all protocols. | While many Knoevenagel condensations avoid strict conditions, an inert atmosphere can prevent degradation in sensitive systems. researchgate.net |

Catalyst Selection and Stoichiometry (e.g., Sodium Ethoxide, Potassium tert-Butoxide, N-Methylimidazole, BF₃)

The synthesis of pyran-4-one derivatives can be influenced by the choice of catalyst and its stoichiometry, which affects reaction rates, yields, and purity. While specific data for the direct synthesis of this compound with all the listed catalysts is not available in the search results, the functionalization of a similar substrate provides a case study for N-Methylimidazole.

Sodium Ethoxide & Potassium tert-Butoxide: As strong alkoxide bases, sodium ethoxide and potassium tert-butoxide are commonly employed in organic synthesis for deprotonation and condensation reactions. Potassium tert-butoxide, in particular, is a non-nucleophilic strong base, which can be advantageous in minimizing side reactions. ias.ac.in Its utility has been demonstrated in various transformations, including dehydrohalogenation and condensation reactions. ias.ac.inwikipedia.org However, specific protocols detailing their use, optimal stoichiometry, or resulting yields for the synthesis of this compound are not present in the available research.

BF₃ (Boron trifluoride): Boron trifluoride, often used as its diethyl etherate complex (BF₃·OEt₂), is a versatile Lewis acid catalyst in organic synthesis. medcraveonline.com It facilitates a variety of reactions, including esterifications, cyclizations, and rearrangements. medcraveonline.com Its role in pyran-4-one synthesis would likely involve the activation of carbonyl groups or other functionalities to promote cyclization. Despite its broad applicability, specific conditions and outcomes for the synthesis of this compound using BF₃ have not been detailed in the provided sources.

N-Methylimidazole (NMI): Research on the enamination of 2-(tert-butyl)-6-methyl-4H-pyran-4-one using dimethylformamide-dimethylacetal (DMF-DMA) highlights the role of N-Methylimidazole (NMI) as a basic catalyst. nih.gov The stoichiometry of NMI was found to have a significant impact on the reaction's efficiency.

In a study, the enamination of 2-(tert-butyl)-6-methyl-4H-pyran-4-one was optimized by varying the amount of NMI at 120 °C. The results indicated that the catalyst loading is crucial for maximizing the yield, though it also affects the reaction time. nih.gov

Table 1: Effect of N-Methylimidazole (NMI) Stoichiometry on the Enamination of 2-(tert-butyl)-6-methyl-4H-pyran-4-one nih.gov

| Entry | NMI (equivalents) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 3 | 100 | - | 15 |

| 2 | 1 | 120 | 10 | 65 |

| 3 | 0.5 | 120 | 15 | 68 |

| 4 | 0.25 | 120 | 25 | 72 |

| 5 | 0 | 120 | 25 | 57 |

This data pertains to the synthesis of an enamino-substituted derivative of a related pyrone, not directly this compound.

Methodological Comparison Based on Yield, Purity, and Scalability

A direct, comprehensive comparison of these catalytic methods for the synthesis of this compound is not possible due to the lack of specific data for Sodium Ethoxide, Potassium tert-Butoxide, and BF₃ in the provided search results. However, the detailed study on the use of N-Methylimidazole for a closely related compound allows for an analysis of that specific methodology.

Yield: The yield of the NMI-catalyzed enamination of 2-(tert-butyl)-6-methyl-4H-pyran-4-one was highly dependent on the stoichiometry of the catalyst and the reaction temperature. nih.gov The highest yield of 72% was achieved with 0.25 equivalents of NMI, although this required a longer reaction time of 25 hours. nih.gov Increasing the amount of catalyst did not necessarily lead to higher yields and, in some cases, could promote side reactions. Interestingly, a moderate yield of 57% was obtained even in the absence of the NMI catalyst, indicating that the reaction can proceed thermally, albeit less efficiently. nih.gov

Purity: The isolation method for the product synthesized using NMI involved simple recrystallization from n-heptane, which suggests that a relatively pure product can be obtained through standard purification techniques. nih.gov The absence of information on byproducts or complex purification needs for the other catalysts prevents a comparative assessment of purity.

Scalability: The scalability of a synthetic method is a crucial factor for its practical application. Factors influencing scalability include reaction time, catalyst loading, and ease of product isolation. The NMI-catalyzed method, while achieving a good yield, required a lengthy reaction time (25 hours) at the optimal catalyst concentration. nih.gov This could be a limiting factor for large-scale production. The uncatalyzed reaction, though lower in yield, also required a long reaction time. nih.gov Without data on reaction times, catalyst efficiency, and work-up procedures for Sodium Ethoxide, Potassium tert-Butoxide, and BF₃-catalyzed syntheses of the target compound, their scalability cannot be meaningfully compared to the NMI-based method.

Table 2: Methodological Comparison for the Synthesis of a this compound Analogue

| Catalyst | Yield (%) | Purity Considerations | Scalability Considerations |

|---|---|---|---|

| Sodium Ethoxide | Data not available | Data not available | Data not available |

| Potassium tert-Butoxide | Data not available | Data not available | Data not available |

| N-Methylimidazole | Up to 72% nih.gov | Purified by simple recrystallization nih.gov | Long reaction times (up to 25h) may limit scalability nih.gov |

| BF₃ | Data not available | Data not available | Data not available |

Data for N-Methylimidazole is based on the enamination of 2-(tert-butyl)-6-methyl-4H-pyran-4-one.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-tert-butyl-4H-pyran-4-one, and how are reaction conditions optimized?

- Methodological Answer : The synthesis of pyranone derivatives typically involves cyclization reactions or modifications of pre-existing heterocyclic frameworks. For this compound, a plausible route involves the condensation of tert-butyl-substituted ketones with diketones or esters under acidic catalysis (e.g., polyphosphoric acid or acetic acid). Key parameters include temperature control (80–120°C), solvent selection (e.g., glacial acetic acid for polar intermediates), and purification via column chromatography to isolate the product. Comparative studies on substituent effects suggest that steric hindrance from the tert-butyl group may require longer reaction times or higher temperatures for complete conversion .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Structural elucidation relies on:

- NMR Spectroscopy : H and C NMR to confirm the pyranone ring and tert-butyl substituent (e.g., a singlet for tert-butyl protons at δ ~1.3 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., CHO, expected [M+H] at 167.1072).

- Infrared (IR) Spectroscopy : Stretching vibrations for carbonyl (C=O at ~1650–1700 cm) and ether (C-O-C at ~1200 cm).

- HPLC/GC : For purity assessment, using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution, frontier molecular orbitals (HOMO/LUMO), and transition states. For example:

- Electrophilic Substitution : The tert-butyl group’s electron-donating effect directs electrophiles to the pyranone’s oxygen-rich regions.

- Tautomerization Studies : Evaluate keto-enol equilibria using Gibbs free energy calculations.

- Solvent Effects : Implicit solvent models (e.g., PCM) predict solubility and reaction pathways in polar vs. nonpolar media. Tools like Gaussian or ORCA are recommended for these analyses .

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity data (e.g., antioxidant vs. cytotoxic effects) may arise from assay conditions or structural impurities. Strategies include:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM).

- Structural Analog Comparison : Test derivatives with varying substituents (e.g., replacing tert-butyl with methyl or phenyl groups) to isolate structure-activity relationships.

- Reproducibility Protocols : Standardize cell lines, incubation times, and positive controls (e.g., ascorbic acid for antioxidant assays). Cross-validate findings using orthogonal assays (e.g., DPPH radical scavenging vs. FRAP) .

Q. What strategies mitigate data variability in synthetic yields of this compound?

- Methodological Answer : Yield inconsistencies often stem from unoptimized reaction parameters or side reactions. Systematic approaches include:

- Design of Experiments (DoE) : Use factorial designs to test temperature, catalyst loading, and solvent ratios.

- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress.

- Byproduct Analysis : LC-MS or GC-MS to identify competing pathways (e.g., dimerization or oxidation). Adjusting the tert-butyl group’s steric bulk or using protective groups (e.g., silyl ethers) can suppress side reactions .

Data and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data for this compound may be limited, pyranones generally require:

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Refer to analogous compounds (e.g., 3-hydroxy-2-methyl-4H-pyran-4-one) for emergency guidelines, including eye irrigation with water and medical consultation .

Application-Driven Research

Q. How can this compound serve as a precursor for bioactive heterocycles?

- Methodological Answer : The pyranone core is a versatile scaffold for synthesizing:

- Antimicrobial Agents : Introduce amine or thioether groups via nucleophilic substitution.

- Kinase Inhibitors : Functionalize the 4-position with aryl or heteroaryl groups via Suzuki-Miyaura coupling.

- Natural Product Analogues : Modify the tert-butyl group to mimic terpenoid-derived structures. Purification via recrystallization (e.g., ethanol/water) ensures high enantiomeric purity for pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.